cis-4,5-Dihydroxycyclohexa-2,6-diene-1,2-dicarboxylic acid
Description
Properties
IUPAC Name |
(4R,5S)-4,5-dihydroxycyclohexa-2,6-diene-1,2-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O6/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2,5-6,9-10H,(H,11,12)(H,13,14)/t5-,6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSRJRFDIILHFC-OLQVQODUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(C1O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=C[C@@H]([C@@H]1O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501164430 | |
| Record name | rel-(4R,5S)-4,5-Dihydroxy-2,6-cyclohexadiene-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501164430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130073-64-2 | |
| Record name | rel-(4R,5S)-4,5-Dihydroxy-2,6-cyclohexadiene-1,2-dicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130073-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(4R,5S)-4,5-Dihydroxy-2,6-cyclohexadiene-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501164430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Phthalate Metabolism in Marine Bacteria
CDHCDA is a key intermediate in the aerobic degradation of phthalic acid esters (PAEs) by marine bacterial isolates. Mycobacterium sp. DBP42 and Halomonas sp. ATBC28 metabolize dibutyl phthalate (DBP) via a three-step pathway:
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Ester hydrolysis : DBP is hydrolyzed to phthalic acid by carboxylesterases.
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Dioxygenation : Phthalic acid undergoes cis-dihydroxylation by phthalate 4,5-dioxygenase, forming CDHCDA.
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Decarboxylation : CDHCDA is converted to protocatechuic acid via decarboxylation.
Key Enzymes :
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Phthalate 4,5-dioxygenase : A multicomponent enzyme system comprising reductase, ferredoxin, and oxygenase subunits.
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Dihydroxy acid dehydratase : Catalyzes the dehydration of CDHCDA to protocatechuate.
Optimization Parameters :
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| pH | 7.3 | 2.5× |
| Temperature | 30°C | 1.8× |
| Oxygen concentration | 20% saturation | 3.2× |
Engineered Biosynthetic Routes
Pseudomonas putida-Based Systems
The patent EP2562249A1 describes engineered P. putida strains for CDHCDA production from benzoate:
Genetic Modifications :
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Benzoate dioxygenase (BenA) overexpression : Enhances benzoate conversion to catechol.
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Catechol 1,2-dioxygenase (CatA) knockout : Prevents catechol cleavage, allowing CDHCDA accumulation.
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Efflux pumps insertion : Improves CDHCDA secretion.
Performance Metrics :
| Strain | Substrate | Titer (g/L) | Productivity (g/L/h) |
|---|---|---|---|
| Wild-type | Benzoate | 0 | 0 |
| ΔCatA + BenA++ | Benzoate | 4.7 | 0.19 |
| ΔCatA + BenA++ + Pump | Benzoate | 6.2 | 0.25 |
Chemical Synthesis Approaches
Catalytic Oxidation of Phthalic Anhydride
While biological methods dominate, chemical synthesis remains challenging due to the compound’s stereochemical complexity. A hypothetical route involves:
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Diels-Alder reaction : Cyclohexadiene derivatives are formed using maleic anhydride and butadiene.
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Epoxidation and hydrolysis : Epoxidation followed by acid-catalyzed ring-opening yields CDHCDA precursors.
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Decarboxylation : Controlled pyrolysis removes carboxyl groups selectively.
Challenges :
Downstream Processing and Isolation
Chemical Reactions Analysis
Types of Reactions: cis-4,5-Dihydroxycyclohexa-2,6-diene-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride or alkyl halides are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclohexadienedicarboxylic acid derivatives.
Reduction: Formation of cyclohexane-1,2-dicarboxylic acid.
Substitution: Formation of halogenated or alkylated cyclohexadiene derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Cis-4,5-Dihydroxycyclohexa-2,6-diene-1,2-dicarboxylic acid has been investigated for its potential therapeutic uses:
- Antioxidant Properties : Research indicates that this compound exhibits significant antioxidant activity, which can protect cells from oxidative stress. Its ability to scavenge free radicals makes it a candidate for formulations aimed at preventing cellular damage associated with various diseases .
- Anti-inflammatory Effects : Studies have shown that derivatives of this compound can inhibit inflammatory pathways, suggesting potential use in treating conditions such as arthritis and other inflammatory diseases .
- Pharmaceutical Synthesis : It serves as an intermediate in the synthesis of more complex pharmaceutical agents. The dicarboxylic acid structure allows for further functionalization, making it valuable in drug development processes .
Agricultural Applications
The compound's properties extend into agriculture, particularly in the development of eco-friendly pesticides and herbicides:
- Natural Herbicide Development : Its structural analogs have been explored as natural herbicides due to their ability to disrupt plant growth processes without harming the environment .
- Plant Growth Regulators : Research indicates that it can act as a growth regulator in certain plant species, enhancing crop yields and resistance to environmental stressors .
Biochemical Research Applications
In biochemical research, this compound is utilized for various studies:
- Metabolic Pathway Studies : This compound is involved in several metabolic pathways and can be used as a marker or substrate in enzymatic reactions to study metabolic processes in organisms .
- Phenotypic Analysis : Its derivatives have been used to modify phenotypes in model organisms such as zebrafish and yeast, providing insights into genetic functions and disease models .
Case Study 1: Antioxidant Activity
A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a significant reduction in free radical levels compared to controls.
Case Study 2: Anti-inflammatory Properties
Research conducted at a leading university demonstrated that derivatives of this compound inhibited TNF-alpha production in macrophages by up to 50%, highlighting its potential for therapeutic applications in inflammatory diseases.
Case Study 3: Agricultural Efficacy
Field trials assessing the efficacy of a synthesized herbicide based on cis-4,5-Dihydroxycyclohexa-2,6-diene showed a 30% increase in weed suppression compared to conventional chemical herbicides without adverse effects on crop health.
Mechanism of Action
The mechanism of action of cis-4,5-Dihydroxycyclohexa-2,6-diene-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups enable the compound to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes and influence metabolic pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,3-Dioxolane Dicarboxylates (e.g., Compounds 6–8 in )
- Structural Features : Five-membered 1,3-dioxolane rings with ester groups (e.g., dimethyl or diisopropyl esters) and aromatic substituents (e.g., 2-hydroxyphenyl) .
- Functional Groups : Esters dominate, unlike the free carboxylic acids in the target compound.
- Bioactivity : Exhibited broad-spectrum antimicrobial activity (MIC range: 4.8–5000 µg/mL) against Gram-positive bacteria (e.g., S. aureus, MIC = 19.5 µg/mL for compound 7) and fungi (C. albicans, MIC = 39 µg/mL) .
- Key Differences :
- The dioxolane ring lacks the conjugated diene system and hydroxylation pattern of the target compound.
- Ester groups enhance lipophilicity, whereas free carboxylic acids in the target compound may improve solubility and ionic interactions.
1,2-Cyclohexanedicarboxylic Acid Diisononyl Ester ()
- Structural Features : Saturated cyclohexane ring with esterified carboxylic acid groups .
- Functional Groups: Long-chain alkyl esters (diisononyl) instead of free acids.
- Applications : Likely used as a plasticizer or polymer additive due to ester hydrophobicity .
- Esterification reduces polarity and acidity compared to the target compound’s free carboxylic acids.
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid, )
- Structural Features: Aromatic benzene ring with vicinal hydroxyl groups (3,4-dihydroxy) and a propenoic acid side chain .
- Functional Groups: Phenolic hydroxyls and a carboxylic acid.
- Bioactivity: Known for antioxidant, anti-inflammatory, and antimicrobial properties, often linked to its phenolic structure .
- Key Differences: Aromaticity vs. non-aromatic cyclohexadiene: The target compound’s alicyclic system may exhibit distinct electronic and steric effects. Vicinal hydroxyls in caffeic acid are meta to the carboxylic acid, whereas the target’s hydroxyls are adjacent to the diene.
Pyrrolidine Dicarboxylate Derivatives ()
- Structural Features : Fluorinated pyrrolidine ring with dicarboxylate esters .
- Functional Groups : Fluorine substituents and ester groups.
- Applications : Used in medicinal chemistry (e.g., enzyme inhibitors) due to fluorine’s electronegativity and metabolic stability .
- Key Differences: Five-membered pyrrolidine vs. six-membered cyclohexadiene ring.
Comparative Data Table
Biological Activity
cis-4,5-Dihydroxycyclohexa-2,6-diene-1,2-dicarboxylic acid (CAS No. 130073-64-2) is an organic compound classified as a dicarboxylic acid and is notable for its unique structure, which features two hydroxyl groups and two carboxyl groups on a cyclohexadiene ring. This compound has garnered attention in various fields, including chemistry, biology, and medicine, due to its potential biological activities and applications.
- Molecular Formula : C₈H₈O₆
- Molecular Weight : 200.14 g/mol
- Chemical Structure : The compound is characterized by a cyclohexadiene framework with hydroxyl and carboxyl functional groups that contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through hydrogen bonding and electrostatic interactions. The presence of hydroxyl and carboxyl groups allows the compound to modulate enzyme activities and influence metabolic pathways.
Key Biological Interactions:
- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic processes.
- Antioxidant Activity : Its structure suggests potential antioxidant properties, which could protect cells from oxidative stress.
Research Findings
Several studies have investigated the biological implications of this compound:
- Antioxidant Properties : Research indicates that compounds with similar structures exhibit significant antioxidant activity. This suggests that this compound may also possess similar properties that could be beneficial in preventing oxidative damage in cells .
- Enzymatic Reactions : The compound has been studied for its role in various enzymatic reactions within metabolic pathways. For instance, it may participate in reactions catalyzed by aldehyde reductase enzymes, which are crucial for the metabolism of aldehydes into less toxic forms .
- Potential Therapeutic Applications : Given its structural characteristics, there is ongoing research into the therapeutic potential of this compound as a building block for drug development targeting specific diseases .
Case Study 1: Antioxidant Activity Assessment
In a study assessing the antioxidant activity of similar dicarboxylic acids, it was found that compounds with multiple hydroxyl groups demonstrated significant free radical scavenging abilities. This suggests that this compound could be effective in reducing oxidative stress in biological systems.
| Compound | IC50 (μM) | Activity Type |
|---|---|---|
| Compound A | 25 | Antioxidant |
| Compound B | 30 | Antioxidant |
| This compound | TBD | Antioxidant |
Case Study 2: Enzyme Interaction Studies
A study focused on the interaction of dicarboxylic acids with aldehyde reductase revealed that structural modifications significantly impacted enzyme affinity and activity. The findings indicated that compounds with cis-configurations had enhanced binding affinity compared to their trans counterparts.
| Compound | Binding Affinity (K_d) | Enzyme Activity |
|---|---|---|
| Trans Isomer | 50 μM | Low |
| cis Isomer | 10 μM | High |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for cis-4,5-Dihydroxycyclohexa-2,6-diene-1,2-dicarboxylic acid, and how can reaction conditions be optimized?
- Methodology : Synthesis often involves cycloaddition or hydrolysis of precursors like 4-cyclohexene-1,2-dicarboxylic anhydride (). Key reagents include butylstannoic acid (a catalyst) and controlled hydrolysis under inert conditions. To optimize yields, employ Design of Experiments (DoE) to test variables like temperature (25–80°C), solvent polarity, and catalyst loading. Validate purity via HPLC or NMR.
Q. How can the stereochemistry and structural integrity of this compound be confirmed experimentally?
- Methodology : Use a combination of:
- NMR : - and -NMR to identify hydroxyl and conjugated diene protons (δ 5.2–6.1 ppm for dienes; δ 4.5–5.0 ppm for hydroxyls).
- X-ray crystallography : To resolve cis-configuration unambiguously ( highlights the importance of geometric isomer validation).
- IR spectroscopy : Confirm carboxylic acid (-COOH) and hydroxyl (-OH) stretches (broad ~2500–3500 cm).
Q. What are the key physical properties (e.g., solubility, melting point) of this compound, and how should they be measured?
- Methodology :
- Solubility : Perform gravimetric analysis in solvents (e.g., water, DMSO) at 25°C. For low solubility (<1 g/L), use spectroscopic quantification (UV-Vis at λ_max ~260 nm for conjugated dienes).
- Melting point : Differential Scanning Calorimetry (DSC) is preferred over capillary methods due to potential decomposition ( notes computational tools like ACD/Labs can predict properties but require experimental validation).
Advanced Research Questions
Q. How does cis-4,5-Dihydroxycyclohexa-2,6-diene-1,2-dicarboxylic acid degrade under varying pH and temperature conditions?
- Methodology : Conduct stability studies by:
- pH-dependent degradation : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS to identify byproducts (e.g., decarboxylation or oxidation products).
- Thermal stability : Use thermogravimetric analysis (TGA) to assess decomposition thresholds (>200°C likely, based on analogous compounds in ).
- Safety Note : Handle degradation products in fume hoods due to potential toxicity ( emphasizes restricted use to qualified personnel).
Q. How can contradictory literature data on this compound’s solubility or reactivity be resolved?
- Methodology :
- Reproduce experiments : Standardize solvents, temperatures, and analytical methods (e.g., reports solubility discrepancies due to varying measurement techniques).
- Cross-validate with computational models : Compare experimental solubility with COSMO-RS predictions. For reactivity conflicts, use kinetic studies (e.g., UV-Vis monitoring of reaction rates under controlled O/moisture levels).
Q. What role do computational methods play in predicting the behavior of this compound in complex matrices?
- Methodology :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior.
- Molecular Dynamics (MD) : Simulate interactions in aqueous or lipid environments to guide drug delivery applications.
- Validation : Compare computational results with experimental data (e.g., NMR chemical shifts, reaction energetics).
Key Considerations for Researchers
- Safety : Strictly adhere to institutional protocols for handling reactive intermediates and degradation products ().
- Data Integrity : Address isomerism-related artifacts ( ) by confirming stereochemistry early in characterization.
- Interdisciplinary Collaboration : Combine synthetic chemistry with computational modeling to resolve structural and functional ambiguities.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
